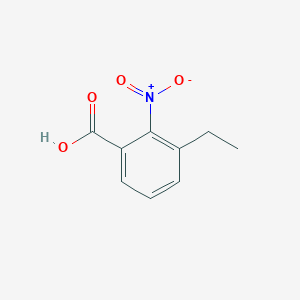

3-Ethyl-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Ethyl-2-nitrobenzoic acid” is a derivative of benzoic acid . It has a molecular formula of C9H9NO4 and a molecular weight of 195.1721 . It is also known by other names such as Ethyl-m-nitrobenzoate, Benzoic acid, 3-nitro-, ethyl ester, m-Nitrobenzoic acid, ethyl ester, and Benzoic acid, m-nitro-, ethyl ester .

Synthesis Analysis

The synthesis of nitrobenzoic acid can be achieved through the oxidation of styrene in boiling nitric acid . The esterification of 3-nitrobenzoic acid can be achieved through a Fischer Esterification process . This process involves the reaction of 3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of “3-Ethyl-2-nitrobenzoic acid” can be represented by the InChI string: InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

Nitro compounds like “3-Ethyl-2-nitrobenzoic acid” can undergo various reactions. They can react with all bases, both organic (for example, the amines) and inorganic, to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .

Physical And Chemical Properties Analysis

“3-Ethyl-2-nitrobenzoic acid” is a prismatic or white crystalline solid . It is insoluble in water . It has a pKa of 3.47, making it about ten times more acidic than benzoic acid .

Scientific Research Applications

- Rynaxypyr and Cyazypyr : These insecticides play a vital role in pest control for crops. 3-Ethyl-2-nitrobenzoic acid contributes to their synthesis .

Pharmaceuticals and Fine Chemicals

The compound finds applications in pharmaceutical research and fine chemical synthesis:

- Synthesis of 2-amino-5-chloro-N, 3-dimethylbenzamide : By hydrogenation, cyclization, methylamination, and chlorination, 3-Ethyl-2-nitrobenzoic acid leads to this intermediate. It’s a crucial building block for the synthesis of chlorantraniliprole, an insecticide .

Chemical Industry and Process Optimization

Efforts to improve the purity of 3-Ethyl-2-nitrobenzoic acid drive research in this area:

- Purification Process Optimization : Researchers study the solubility of 3-Ethyl-2-nitrobenzoic acid in various organic solvents. Thermodynamic models (such as the λh equation, Wilson model, and NRTL model) correlate solubility data. These models help optimize purification processes, especially when dealing with isomer mixtures .

Conclusion

3-Ethyl-2-nitrobenzoic acid’s diverse applications underscore its significance in both industrial and scientific contexts. Researchers continue to explore its properties, reactions, and optimization strategies to meet evolving demands.

For further details, you can refer to the original research article on the solubility of 3-methyl-2-nitrobenzoic acid in various organic solvents .

Safety and Hazards

“3-Ethyl-2-nitrobenzoic acid” is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name |

3-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOWATROJMCOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)

![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2732984.png)

![2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2732987.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)